ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for bioavailability and subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit Janus kinase 3 (JAK3), a crucial enzyme involved in cytokine-mediated signal transduction . By inhibiting JAK3, this compound can modulate immune responses and inflammation. Additionally, this compound may interact with other kinases and proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In immune cells, this compound can inhibit the proliferation of T cells by targeting JAK3 . This inhibition leads to reduced cytokine production and altered immune responses. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly JAK3 . By binding to the ATP-binding site of JAK3, this compound inhibits the enzyme’s activity, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cytokine signaling and modulates immune responses. Additionally, this compound may affect other molecular targets, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of JAK3 and prolonged modulation of immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit JAK3 and modulate immune responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s activity, stability, and overall efficacy in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the construction of the pyrrolopyridine core followed by esterification. The reaction conditions often include the use of strong bases like sec-butyllithium and protecting groups such as triisopropylsilyl (TIPS) chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the ester group, which can significantly alter its biological activity.
Indole derivatives: Indole derivatives, such as neocryptolepine and variolin-B, also exhibit a broad spectrum of biological activities, including anticancer and antiviral properties.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and selectivity.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVEMGUNRNUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619125 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221675-35-0 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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